molecular formula C8H17NO2 B1395500 3-(2-Propoxyethoxy)azetidine CAS No. 1220038-78-7

3-(2-Propoxyethoxy)azetidine

Cat. No.: B1395500
CAS No.: 1220038-78-7
M. Wt: 159.23 g/mol
InChI Key: IMVZGRGQSYMGGB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Propoxyethoxy)azetidine can be achieved through several routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

3-(2-Propoxyethoxy)azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Mechanism of Action

The mechanism of action of 3-(2-Propoxyethoxy)azetidine is primarily attributed to its ability to undergo ring-opening reactions, which can interact with various molecular targets. The ring strain facilitates these reactions, allowing the compound to form covalent bonds with biological molecules, thereby exerting its effects . The specific molecular targets and pathways involved depend on the context of its application, such as drug development or material science.

Comparison with Similar Compounds

3-(2-Propoxyethoxy)azetidine is unique among azetidines due to its specific substituents, which impart distinct chemical properties. Similar compounds include:

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-propoxyethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVZGRGQSYMGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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